molecular formula C12H9N B13594966 2-(Prop-2-yn-1-yl)quinoline

2-(Prop-2-yn-1-yl)quinoline

Cat. No.: B13594966
M. Wt: 167.21 g/mol
InChI Key: XISJNNRMMHJARF-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)quinoline is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-yn-1-yl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

2-(Prop-2-yn-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)quinoline involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2-(Prop-2-yn-1-yl)quinoline is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2-prop-2-ynylquinoline

InChI

InChI=1S/C12H9N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h1,3-4,6-9H,5H2

InChI Key

XISJNNRMMHJARF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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